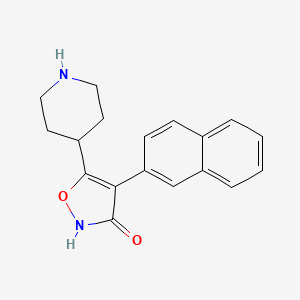

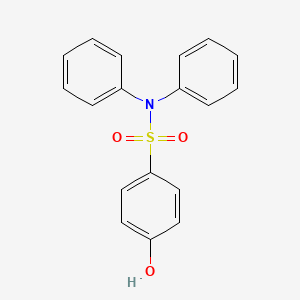

![molecular formula C15H10N2O2 B10844350 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B10844350.png)

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

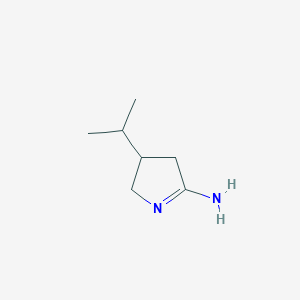

La 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione est un composé hétérocyclique qui appartient à la classe des pyrrolocarbazoles. Ce composé est caractérisé par un système cyclique fusionné qui comprend un cycle pyrrole et une portion carbazole. Il a suscité un intérêt considérable au sein de la communauté scientifique en raison de ses activités biologiques potentielles et de ses applications en chimie médicinale.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione implique généralement la cyclisation de précurseurs appropriés. Une méthode courante implique la réaction de 3-chloro-4-indolylmaléimides avec des alcynes, conduisant à la formation de l'échafaudage pyrrolocarbazole souhaité . Les conditions de réaction comprennent souvent l'utilisation d'un solvant approprié, tel que le diméthylformamide, et d'une base, tel que le carbonate de potassium, sous des conditions de reflux.

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour la 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour des rendements et une pureté plus élevés, ainsi que la mise en œuvre de techniques à flux continu pour améliorer l'efficacité et la reproductibilité.

Analyse Des Réactions Chimiques

Types de réactions

La 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione peut subir diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour introduire des groupes fonctionnels tels que des groupes hydroxyle ou carbonyle.

Réduction : Des réactions de réduction peuvent être utilisées pour modifier les propriétés électroniques du composé.

Substitution : Des réactions de substitution électrophile et nucléophile peuvent être utilisées pour introduire différents substituants sur l'échafaudage pyrrolocarbazole.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et les composés organométalliques sont couramment utilisés.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés ou carbonylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, améliorant l'activité biologique du composé.

4. Applications de recherche scientifique

La 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione a plusieurs applications de recherche scientifique :

Chimie : Elle sert de brique de base pour la synthèse de composés hétérocycliques plus complexes.

Industrie : La structure unique du composé en fait un intermédiaire précieux dans la synthèse de produits pharmaceutiques et d'agrochimiques.

5. Mécanisme d'action

Le mécanisme d'action de la 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione implique son interaction avec des cibles moléculaires spécifiques. Elle se lie au site de liaison à l'ATP de kinases telles que Wee1 et Chk1, inhibant leur activité . Cette inhibition perturbe le cycle cellulaire, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. La capacité du composé à former des liaisons hydrogène avec des molécules d'eau conservées dans le site de liaison à l'ATP améliore son affinité de liaison et sa sélectivité .

Applications De Recherche Scientifique

4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Due to its kinase inhibition properties, it is being explored as a potential anticancer agent.

Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-methylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione involves its interaction with specific molecular targets. It binds to the ATP-binding site of kinases such as Wee1 and Chk1, inhibiting their activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form hydrogen bonds with conserved water molecules in the ATP-binding site enhances its binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

La 4-méthylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione peut être comparée à d'autres dérivés de pyrrolocarbazole, tels que :

9-hydroxy-4-phénylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione : Ce composé inhibe également les kinases Wee1 et Chk1 mais présente des substituants différents qui affectent sa puissance et sa sélectivité.

9-amino-4-(2-chlorophényl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione : Ce dérivé a été étudié pour ses relations structure-activité et montre des variations d'activité biologique dues à la présence de différents groupes fonctionnels.

Propriétés

Formule moléculaire |

C15H10N2O2 |

|---|---|

Poids moléculaire |

250.25 g/mol |

Nom IUPAC |

4-methyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione |

InChI |

InChI=1S/C15H10N2O2/c1-7-6-10-12(8-4-2-3-5-9(8)16-10)13-11(7)14(18)17-15(13)19/h2-6,16H,1H3,(H,17,18,19) |

Clé InChI |

DSCSSQAANWCYAP-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C3=CC=CC=C3N2)C4=C1C(=O)NC4=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

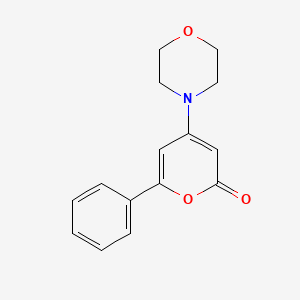

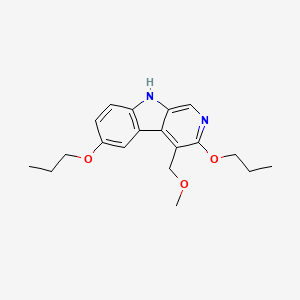

![4-Methoxy-5-phenyl-6-thia-10b-aza-benzo[e]azulene](/img/structure/B10844303.png)

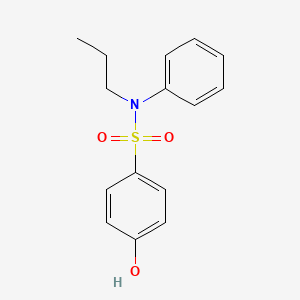

![4-Methyl-5,6-dihydro-pyrido[1,2-a]quinolin-3-one](/img/structure/B10844318.png)

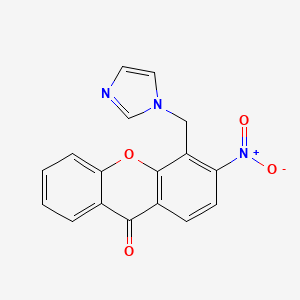

![4-Morpholin-4-yl-benzo[h]chromen-2-one](/img/structure/B10844339.png)